N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide
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Overview
Description
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. This is followed by the alkylation of the resulting sulfonylpiperidine with an appropriate alkyl halide to introduce the ethyl group. The final step involves the coupling of the intermediate with 2-methoxyphenyl ethanediamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield hydroxyl or carbonyl derivatives, while reduction of the sulfonyl group can produce sulfides or thiols.
Scientific Research Applications
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The methoxyphenyl groups can further stabilize the compound through π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide
- N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide
Uniqueness
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide is unique due to the presence of both methoxy and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-31-18-10-12-19(13-11-18)33(29,30)26-16-6-5-7-17(26)14-15-24-22(27)23(28)25-20-8-3-4-9-21(20)32-2/h3-4,8-13,17H,5-7,14-16H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBDYRDMJNSFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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